molecular formula C6H8ClN3O B1396471 6-Chloro-2-Ethoxypyrimidin-4-amine CAS No. 3286-56-4

6-Chloro-2-Ethoxypyrimidin-4-amine

Cat. No. B1396471
CAS RN: 3286-56-4
M. Wt: 173.6 g/mol
InChI Key: KGVIIVRIYYSARF-UHFFFAOYSA-N
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Description

6-Chloro-2-Ethoxypyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is stored in an inert atmosphere at a temperature of 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula for 6-Chloro-2-Ethoxypyrimidin-4-amine is C6H8ClN3O . The InChI code is 1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-2-Ethoxypyrimidin-4-amine are not available, it’s worth noting that pyrimidine derivatives are known to undergo a variety of reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

6-Chloro-2-Ethoxypyrimidin-4-amine is a solid compound with a melting point of 128-129°C . It is stored in an inert atmosphere at a temperature of 2-8°C .

Scientific Research Applications

6-Chloro-2-Ethoxypyrimidin-4-amine is a chemical compound that can be used in various scientific fields . It’s important to note that the specific applications, methods of use, and results can vary greatly depending on the context of the research.

One potential application of this compound could be in the field of crystallography . Researchers have studied the crystal structure of similar compounds, which can provide valuable information about their physical and chemical properties . The methods used in these studies typically involve X-ray diffraction techniques and the results can provide detailed information about the atomic structure of the compound .

Another potential application could be in the field of biochemistry . Compounds like this one can be used in the synthesis of siderophores, which are molecules that bind to iron and are essential for all life forms requiring iron . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the biological pathways of siderophores .

  • Pharmaceutical Research This compound could be used in the synthesis of various pharmaceutical drugs . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the biological pathways of these drugs .

  • Agrochemicals 6-Chloro-2-Ethoxypyrimidin-4-amine could be used in the development of new agrochemicals . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the effectiveness of these agrochemicals .

  • Organic Synthesis This compound could be used as an intermediate in the synthesis of other organic compounds . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the synthesis pathways of these compounds .

  • Chemical Properties Research Researchers could study the chemical properties of 6-Chloro-2-Ethoxypyrimidin-4-amine . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the chemical properties of this compound .

  • Material Science This compound could be used in the development of new materials . The methods used in these studies typically involve various chemical reactions and the results can provide valuable information about the properties of these materials .

  • Crystallography Researchers could study the crystal structure of 6-Chloro-2-Ethoxypyrimidin-4-amine . The methods used in these studies typically involve X-ray diffraction techniques and the results can provide detailed information about the atomic structure of the compound .

Safety And Hazards

The safety information for 6-Chloro-2-Ethoxypyrimidin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-chloro-2-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIIVRIYYSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718279
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-Ethoxypyrimidin-4-amine

CAS RN

3286-56-4
Record name 6-Chloro-2-ethoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3286-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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